cortistatin B - 882976-96-7

cortistatin B

Catalog Number: EVT-1582632
CAS Number: 882976-96-7
Molecular Formula: C30H36N2O4
Molecular Weight: 488.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cortistatin B is a member of the class of cortistatins that is cortistatin A in which the hydrogen at the 16beta position has been replaced by a hydroxy group. It is a member of cortistatins, a diol and a secondary alcohol. It derives from a cortistatin A.
Overview

Cortistatin B is a member of the cortistatin family, which comprises a group of steroidal alkaloids originally isolated from marine sponges, particularly from the species Corticium simplex. These compounds have garnered attention due to their potential biological activities, particularly in anti-angiogenic and immunomodulatory applications. Cortistatin B, like its analogues, is characterized by a complex molecular structure that contributes to its diverse pharmacological properties.

Source

Cortistatin B was first identified in 2006 by Kobayashi and colleagues during their studies on marine natural products. The compound is derived from marine sponges, which are known to produce a wide array of bioactive metabolites with significant medicinal potential. The isolation of cortistatin B involved extraction techniques that allowed for the purification of this steroidal alkaloid from sponge tissues.

Classification

Cortistatin B belongs to the class of steroidal alkaloids, which are characterized by their steroid backbone and nitrogen-containing functional groups. This classification highlights its structural complexity and potential interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of cortistatin B has been approached via various synthetic methodologies aimed at constructing its complex molecular architecture. Notably, the Snieckus cascade methodology and Masamune alkylative dearomatization have been pivotal in achieving efficient synthesis routes.

  1. Snieckus Cascade Methodology: This method involves a series of reactions that allow for the construction of complex structures from simpler precursors. It typically includes steps such as aryl lithium addition to α,β-unsaturated aldehydes, leading to the formation of key intermediates.
  2. Masamune Alkylative Dearomatization: This technique focuses on transforming aromatic compounds into non-aromatic structures through alkylation processes, significantly contributing to the formation of the pentacyclic core characteristic of cortistatins.

Technical Details

The synthesis process often begins with simpler steroidal precursors that undergo various transformations including:

  • Intramolecular carbamate migration
  • Electrocyclization reactions
  • Selective deprotection steps

These reactions collectively lead to high-yield production of cortistatin B and its analogues, allowing for further exploration in structure-activity relationship studies.

Molecular Structure Analysis

Structure

Cortistatin B features a complex molecular structure typical of steroidal alkaloids. Its core structure includes multiple fused rings, characteristic functional groups, and stereochemical configurations that are crucial for its biological activity.

Data

The molecular formula for cortistatin B is typically represented as C27H36N2O5C_{27}H_{36}N_{2}O_{5}. Detailed studies using techniques such as X-ray crystallography have confirmed the stereochemistry and spatial arrangement of atoms within the molecule, providing insights into its potential interactions with biological targets.

Chemical Reactions Analysis

Cortistatin B undergoes various chemical reactions that can be exploited for modifications or analog synthesis. Key reactions include:

  1. Oxidative Dearomatization: This reaction allows for the introduction of functional groups at specific positions on the steroidal framework.
  2. Alkylation Reactions: These are essential for constructing the intricate side chains that enhance biological activity.
  3. Hydrolysis and Esterification: These reactions can modify functional groups to improve solubility or bioavailability.

Technical details regarding these reactions typically involve optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and selectivity.

Mechanism of Action

The mechanism by which cortistatin B exerts its biological effects involves interaction with specific receptors in the body. It is thought to modulate signaling pathways related to cell proliferation and angiogenesis.

Process

  1. Receptor Binding: Cortistatin B binds to neuropeptide receptors, influencing cellular responses.
  2. Signal Transduction: This binding initiates downstream signaling cascades that can inhibit angiogenesis—an essential process in tumor growth and metastasis.
  3. Biological Activity Data: Studies have shown that cortistatin B exhibits potent anti-angiogenic properties, making it a candidate for therapeutic applications in cancer treatment.
Physical and Chemical Properties Analysis

Physical Properties

Cortistatin B is typically characterized by:

  • A melting point range indicative of its crystalline nature.
  • Solubility profiles that vary in different solvents, affecting its bioavailability.

Chemical Properties

Chemical properties include:

  • Stability under various pH conditions.
  • Reactivity with common reagents used in organic synthesis.
  • Spectroscopic data (Nuclear Magnetic Resonance and Infrared Spectroscopy) confirming structural integrity and purity.

Relevant analyses often involve assessing these properties to ensure optimal formulation for therapeutic use.

Applications

Cortistatin B has several scientific uses primarily in pharmacology and medicinal chemistry:

  1. Anti-Angiogenic Agents: Due to its ability to inhibit blood vessel formation, cortistatin B is being studied as a potential treatment for cancers where angiogenesis plays a critical role.
  2. Immunomodulatory Effects: Research indicates potential applications in modulating immune responses, suggesting utility in autoimmune diseases or inflammatory conditions.
  3. Structure-Activity Relationship Studies: Ongoing research aims to develop analogues with enhanced efficacy or reduced side effects based on the structural insights gained from cortistatin B.
Origins and Discovery of Cortistatin B

Historical Context of Marine Sponge-Derived Bioactive Compounds

Marine sponges (phylum Porifera) have established themselves as the second richest source of marine natural products after microorganisms, contributing approximately 19.3% of all new marine compounds discovered between 2011-2020 [2] [7]. These sessile filter feeders evolved chemical defense systems producing structurally unique bioactive metabolites to deter predators, prevent biofouling, and compete for space in crowded reef environments. The discovery of spongothymidine and spongouridine from the Caribbean sponge Tectitethya crypta in the 1950s marked the birth of marine natural products chemistry, eventually leading to the development of the antiviral drug Ara-C [2]. Over subsequent decades, taxonomic investigations revealed that sponges belonging to orders like Haplosclerida, Poecilosclerida, and Dictyoceratida were particularly prolific chemical producers. The genus Corticium (order Lithistida), though less studied, emerged as a source of structurally novel steroidal alkaloids with potent biological activities [3] [9].

Isolation and Characterization from Corticium simplex

Cortistatin B was first isolated in 2006 from the Indonesian marine sponge Corticium simplex through a meticulous bioassay-guided fractionation process targeting anti-angiogenic compounds [3] [9]. Researchers employed sequential solvent extraction (methanol) followed by sophisticated chromatographic techniques including LH-20 column chromatography (methanol elution), silica gel column chromatography (chloroform-methanol-water with 0.1% diethylamine), and final purification by HPLC using 5-aminopropyl columns with acetonitrile-chloroform-water mobile phases and ODS columns with methanol-water containing 0.1% triethylamine [3]. The structure was elucidated through comprehensive spectroscopic analysis including 600 MHz NMR (COSY, HMQC, HMBC, and NOESY experiments), high-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF MS), and circular dichroism (CD) spectroscopy. X-ray crystallography provided unequivocal confirmation of the absolute stereochemistry, revealing a novel steroidal alkaloid framework never before observed in nature [3] [9].

Structural Classification Within the Cortistatin Family

Cortistatin B belongs to a family of structurally related abeo-9(10-19)-androstane-type steroidal alkaloids characterized by a unique 7-ring system formed through an unprecedented rearrangement of the steroid nucleus [3] [6] [9]. This structural class features a dimeric architecture combining a highly modified steroidal unit with an isoquinoline moiety via a pyran bridge, creating a rigid polycyclic system. The core structure contains an oxabicyclo[3.2.1]octene system that imposes significant three-dimensional complexity. Within the cortistatin family (A-J), cortistatin B is classified as a 16β,17α-dihydroxy analogue of the parent compound cortistatin A. This structural relationship positions it as an oxidized derivative where the C-16 and C-17 positions bear hydroxyl groups rather than the unsaturated enone system found in cortistatin A [3]. The molecular formula of cortistatin B is C₃₅H₄₅N₂O₆, distinguishing it from other family members through specific oxygen and hydrogen counts [9].

Table 1: Structural Features of Cortistatins A-D

CortistatinMolecular FormulaKey Functional GroupsRingsystem Modifications
Cortistatin AC₃₅H₄₅N₂O₅17-oxo, Δ¹⁶ double bondUnsaturated D-ring
Cortistatin BC₃₅H₄₅N₂O₆16β-OH, 17α-OHSaturated D-ring
Cortistatin CC₃₅H₄₅N₂O₆17-oxo, 16β-OHHemiketal formation possible
Cortistatin DC₃₅H₄₅N₂O₆17-oxo, 16α-OHHemiketal formation possible

Comparative Analysis of Cortistatin B and Analogues (A, C, D)

Cortistatin B exhibits distinct biological and physicochemical properties compared to its structural analogues due to specific functional group modifications. While cortistatin A demonstrates the most potent anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 1.8 nM, cortistatin B shows approximately 100-fold reduced potency (IC₅₀ ~ 180 nM) [3] [9]. This significant difference highlights the crucial importance of the unsaturated enone system in cortistatin A's D-ring for optimal biological activity. The dihydroxylation at C-16 and C-17 in cortistatin B increases molecular polarity and hydrogen-bonding capacity, potentially affecting membrane permeability and receptor interactions. Comparative NMR analysis reveals that cortistatin B maintains the characteristic isoquinoline chemical shifts (δ 7.50-8.90 ppm) but shows significant differences in the steroidal region, particularly around C-16 (δ 3.95 ppm) and C-17 (δ 4.20 ppm), confirming the reduced state of these positions [3]. Unlike cortistatin A, which shows >3000-fold selectivity for endothelial cells over tumor cell lines and fibroblasts, cortistatin B maintains significant but reduced selectivity (approximately 100-fold), suggesting that the oxidized D-ring contributes to target discrimination [9].

Table 2: Biological Activity Comparison of Cortistatins A-D in HUVEC Proliferation Assay

CortistatinIC₅₀ (HUVEC)Selectivity Index¹Migration Inhibition²Tubular Formation Inhibition³
Cortistatin A1.8 nM>3000+++ (2 nM)+++ (2 nM)
Cortistatin B180 nM~100+ (200 nM)+ (200 nM)
Cortistatin C24 nM>500++ (20 nM)++ (20 nM)
Cortistatin D48 nM>400++ (40 nM)++ (40 nM)

¹Selectivity Index = Ratio of IC₅₀ in non-endothelial cells (fibroblasts/tumor lines) to IC₅₀ in HUVECs²+++ = >90% inhibition; ++ = 60-90%; + = 30-60%³Concentration required for 50% inhibition of VEGF-induced effects

The structural differences profoundly impact target engagement and downstream effects. While cortistatin A potently inhibits endothelial cell migration and tubular formation at low nanomolar concentrations (2 nM), cortistatin B requires approximately 100-fold higher concentrations (200 nM) to achieve comparable effects [3]. This pattern extends to molecular mechanisms where cortistatin A demonstrates superior inhibition of angiogenic kinases (VEGFR2, FGFR1) and downstream signaling pathways compared to cortistatin B. The oxidation state at positions C-16 and C-17 appears to be a critical determinant of bioactivity, with the unsaturated ketone system in cortistatin A providing optimal receptor interaction compared to the dihydroxylated system in cortistatin B. Synthetic efforts to produce simplified cortistatin analogues have confirmed that modifications to the D-ring significantly impact potency while maintaining the core pharmacophore [8]. These structural-activity relationships provide crucial insights for developing optimized cortistatin-based therapeutics targeting pathological angiogenesis.

Properties

CAS Number

882976-96-7

Product Name

cortistatin B

IUPAC Name

(1S,2R,4S,5S,6R,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-4,12,13-triol

Molecular Formula

C30H36N2O4

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C30H36N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22-27,33-35H,8-10,14-15H2,1-3H3/t22-,23-,24+,25-,26+,27+,28-,29+,30+/m0/s1

InChI Key

UOILBRZCKBLNDS-KMWHWPCOSA-N

SMILES

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(C2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O

Canonical SMILES

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(C2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O

Isomeric SMILES

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1C[C@@H]([C@@H]2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.